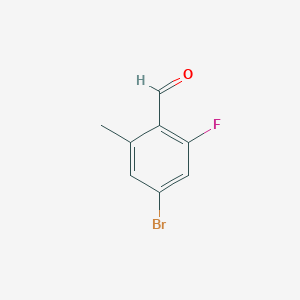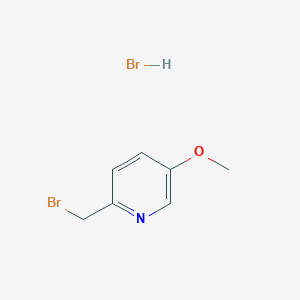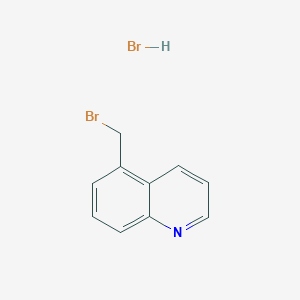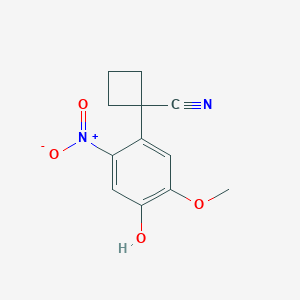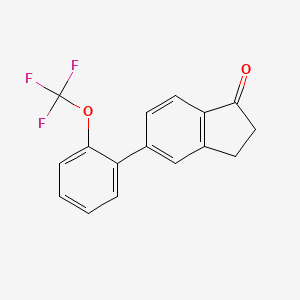
5-(2-(Trifluoromethoxy)phenyl)-1-indanone
Overview
Description
The compound “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” seems to be a type of organic compound . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
Synthesis Analysis
While specific synthesis methods for “5-(2-(Trifluoromethoxy)phenyl)-1-indanone” were not found, related compounds have been synthesized and characterized in terms of their structure and properties .Scientific Research Applications
Antimicrobial Activity
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
5-Trifluoromethyl-2-formylphenylboronic acid, a compound with a similar structure, has been synthesized and characterized for its antimicrobial activity .
Methods of Application
The compound was tested in vitro for its antimicrobial activity. Docking studies were carried out with the active site of the enzymes of microorganisms .
Results or Outcomes
The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Anti-Proliferative Evaluation
Specific Scientific Field
Cancer Research
Summary of the Application
Trifluoromethoxy-containing proguanil derivatives with various carbon chain lengths were synthesized for their anti-cancer abilities .
Methods of Application
The compounds were tested in vitro for their abilities to inhibit cancer cell growth in five human cancer cell lines .
Results or Outcomes
The anti-cancer abilities of compounds with n-pentyl to n-octyl groups were significantly better than that of proguanil in the five human cancer cell lines .
Anti-Inflammatory Activity
Summary of the Application
Some 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives have been synthesized and characterized for their potential anti-inflammatory properties .
Methods of Application
The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay .
Results or Outcomes
Some of the compounds exhibited profound activity profile when compared to the standard drug .
Antioxidant Activity
Summary of the Application
A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative has been synthesized and characterized for its antioxidant activity .
Methods of Application
The compound was tested in vitro for its ability to inhibit oxidative cytotoxicity and reduce ROS accumulation .
Results or Outcomes
The compound exhibited potent antioxidant activities against ROS, DPPH, and ABTS .
Electrochromic Devices
Specific Scientific Field
Material Science
Summary of the Application
Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .
Methods of Application
The compounds were tested for their abilities to change color upon applying various potentials or undergoing a redox process .
Results or Outcomes
The compounds displayed various colors from reduced to oxidized states. They showed high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability .
Anti-Inflammatory Agents
Summary of the Application
Some 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives were synthesized and evaluated for their anti-inflammatory potential .
properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)21-15-4-2-1-3-13(15)11-5-7-12-10(9-11)6-8-14(12)20/h1-5,7,9H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWACUIYCAYVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Trifluoromethoxy)phenyl)-1-indanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




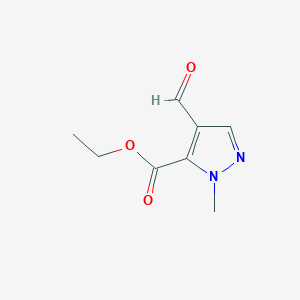
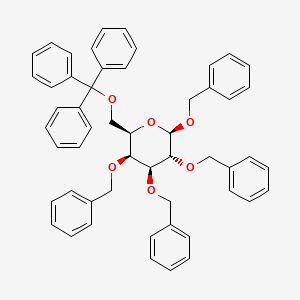
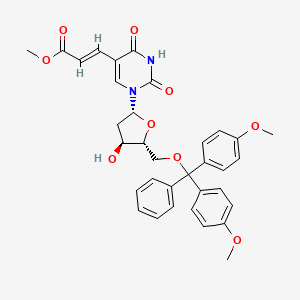
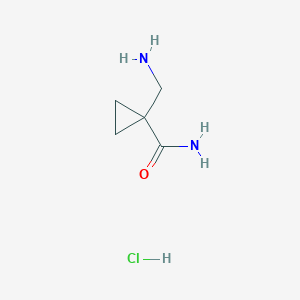
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
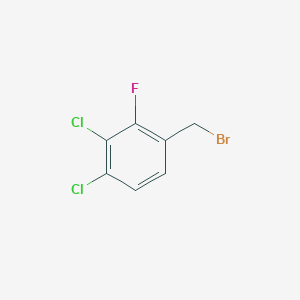
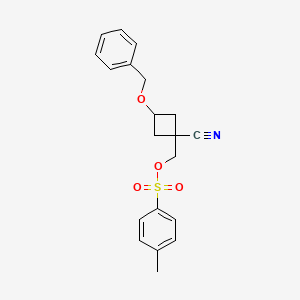
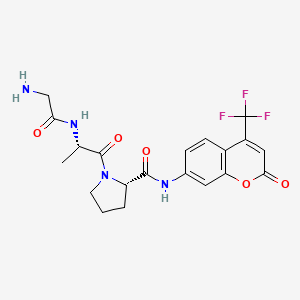
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
